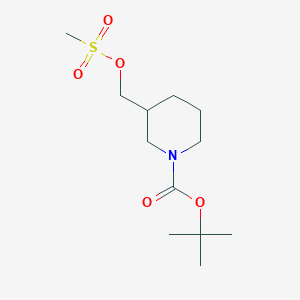

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate and related compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For instance, a key intermediate of Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is synthesized through such steps with a total yield of 20.2% (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015). The synthetic route is confirmed by MS and 1HNMR, highlighting the method's optimization for this class of compounds.

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with similarities to tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, reveals a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. The structure was determined via single crystal X-ray diffraction analysis, showcasing the compound's complex molecular geometry (Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N., 2014).

Chemical Reactions and Properties

Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds demonstrate the versatility in chemical reactions characteristic of this class. For instance, reduction of the keto functionality leads predominantly to beta-hydroxylated delta-lactam with a cis configuration of the hydroxy and isobutyl groups. X-ray studies reveal the axial orientation of the isobutyl side chain, indicating the compound's reactivity and structural configuration (Didierjean, C., Marin, J., Wenger, E., Briand, J., Aubry, A., & Guichard, G., 2004).

Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates for Pharmaceutical Compounds :

- tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is identified as a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. This compound was synthesized through acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Investigation of Molecular Structures :

- Research on tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate discusses its molecular structure, focusing on the dihedral angle between the pyrazole and piperidine rings (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

- Another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and characterized its crystal structure, providing insights into its molecular configuration (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Synthesis of Piperidine Derivatives :

- Studies have explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring and other complex structures, demonstrating the versatility of tert-butyl piperidine-1-carboxylate derivatives in organic synthesis (Moskalenko & Boev, 2014).

Application in Asymmetric Synthesis :

- The compound has been used in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, showcasing its utility in the synthesis of biologically active compounds (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification system . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-6-10(8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJCDLNARUJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)